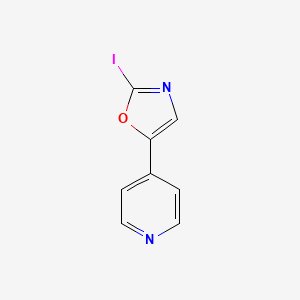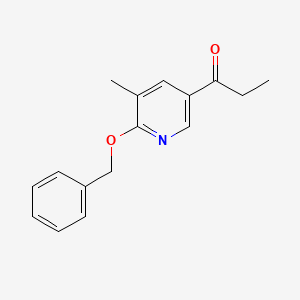![molecular formula C8H9Cl2N3 B15232207 (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of radical reactions to achieve the desired functionalization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of a functional group with another, often using transition metal catalysis.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies often use reagents like tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Transition metal catalysts like palladium or copper are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride: Similar in structure but with a different position of the chlorine atom.
(2-Chloropyridin-4-yl)methanamine hydrochloride: Another related compound with a different core structure.
Uniqueness
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9Cl2N3 |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClN3.ClH/c9-6-1-2-12-5-7(4-10)11-8(12)3-6;/h1-3,5H,4,10H2;1H |
InChI Key |
WLVOIMXQZSCQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)



![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)

![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)



